molecular formula C15H9BrOS B11699565 (2Z)-2-(4-bromobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-bromobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11699565
M. Wt: 317.2 g/mol
InChI Key: VOKKECZYTPXTJO-ZROIWOOFSA-N
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Description

(2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE: is a synthetic organic compound characterized by its unique structure, which includes a bromophenyl group and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-bromobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.

    Substitution: The bromophenyl group allows for various substitution reactions, including nucleophilic aromatic substitution, where nucleophiles like amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzothiophene derivatives.

    Substitution: Substituted benzothiophene derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials with unique electronic properties.

Biology: In biological research, it serves as a probe to study enzyme interactions and as a potential lead compound for drug discovery.

Medicine: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals, particularly in the treatment of diseases where brominated aromatic compounds show efficacy.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which (2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE exerts its effects involves interactions with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzothiophene core can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substituents.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer with a different core structure but similar industrial applications.

Uniqueness: What sets (2Z)-2-[(4-BROMOPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart is its combination of a bromophenyl group and a benzothiophene core, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or materials with distinct electronic characteristics.

Properties

Molecular Formula

C15H9BrOS

Molecular Weight

317.2 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H9BrOS/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9-

InChI Key

VOKKECZYTPXTJO-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC=C(C=C3)Br)/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Br)S2

Origin of Product

United States

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